molecular formula C13H9N3O3S3 B2813109 N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922702-43-0

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2813109
CAS No.: 922702-43-0
M. Wt: 351.41
InChI Key: RYPMWIFCJIADAD-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds have been noted to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry, and researchers are continually working on the design and structure–activity relationship of bioactive molecules . Future research may focus on the development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Preparation Methods

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and nitro groups . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as iodine or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Comparison with Similar Compounds

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S3/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPMWIFCJIADAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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